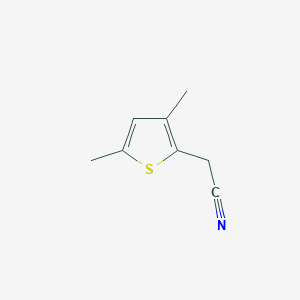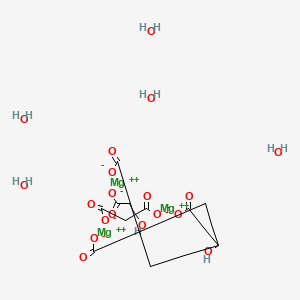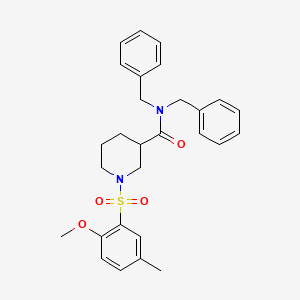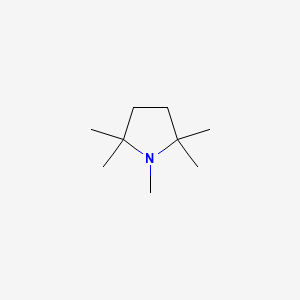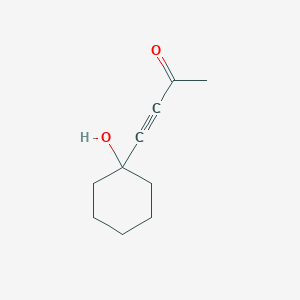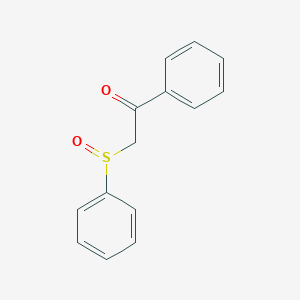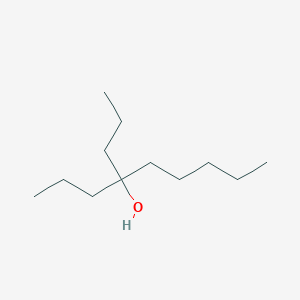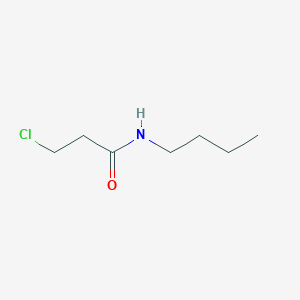
1-(4-Bromophenyl)-3-hexadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-hexadecylurea is an organic compound characterized by the presence of a bromophenyl group and a long hexadecyl chain attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hexadecylurea typically involves the reaction of 4-bromoaniline with hexadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The process can be summarized as follows:
- Dissolve 4-bromoaniline in anhydrous dichloromethane.
- Add hexadecyl isocyanate dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-3-hexadecylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted urea derivatives.
- Oxidation reactions produce oxidized urea compounds.
- Reduction reactions result in reduced phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-hexadecylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-hexadecylurea involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The long hexadecyl chain enhances the compound’s lipophilicity, allowing it to integrate into cell membranes and affect membrane-associated processes.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-3-dodecylurea: Similar structure but with a shorter dodecyl chain.
1-(4-Chlorophenyl)-3-hexadecylurea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-octadecylurea: Similar structure but with a longer octadecyl chain.
Uniqueness: 1-(4-Bromophenyl)-3-hexadecylurea is unique due to its specific combination of a bromophenyl group and a hexadecyl chain, which imparts distinct chemical and biological properties. The bromine atom provides reactivity for further functionalization, while the hexadecyl chain enhances lipophilicity and membrane interaction.
Propiedades
Número CAS |
6936-83-0 |
|---|---|
Fórmula molecular |
C23H39BrN2O |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-hexadecylurea |
InChI |
InChI=1S/C23H39BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23(27)26-22-18-16-21(24)17-19-22/h16-19H,2-15,20H2,1H3,(H2,25,26,27) |
Clave InChI |
ADPVZPFBFNBZSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)

-lambda~5~-phosphane](/img/structure/B14729354.png)
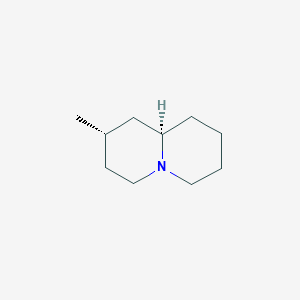
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
